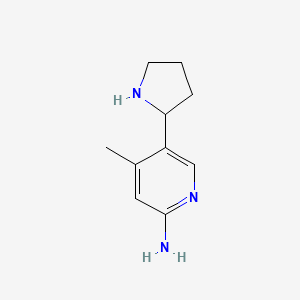

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyridine rings in its structure allows it to interact with various biological targets, making it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their fusion. One common method involves the reaction of 4-methylpyridin-2-amine with a suitable pyrrolidine precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by the addition of electrophiles.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit various kinases involved in cancer progression. The compound's structure allows it to interact with key enzymes that regulate cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It has shown promise as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. By selectively targeting nNOS over endothelial NOS (eNOS), the compound may help mitigate neuronal damage associated with conditions like Alzheimer's disease .

COX Inhibition

Recent studies have highlighted the anti-inflammatory potential of this compound through its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and effective inhibition could lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases. The compound's IC50 values against COX enzymes have been reported to be comparable to established anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential. SAR studies have revealed that modifications to the pyridine ring and pyrrolidine moiety can significantly enhance its biological activity. For example, substituents that increase electron density on the pyridine ring have been associated with improved binding affinity to target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest a multi-faceted approach to its anticancer activity, warranting further investigation into its clinical applications .

Preclinical Evaluations

Preclinical evaluations have shown promising results in animal models for both cancer and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier suggests potential for treating central nervous system disorders, though further studies are needed to assess its safety and efficacy in humans .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibits key kinases involved in cancer progression | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Selective nNOS inhibitor; potential for neurodegenerative disease treatment | Mitigates neuronal damage |

| Anti-inflammatory | COX enzyme inhibition | Comparable IC50 values to established anti-inflammatories |

| Structure Activity | Modifications enhance biological activity | Increased electron density correlates with activity |

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine.

Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 4-methylpyridin-2-amine are structurally related.

Uniqueness

This compound is unique due to the combination of the pyrrolidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets, making it a valuable compound for drug discovery and medicinal chemistry .

Biological Activity

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a pyrrolidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in assessing the biological activity of this compound. The presence of the pyrrolidine ring is hypothesized to enhance binding affinity to various biological targets, which could be crucial in modulating biological responses.

Table 1: Structure-Activity Relationship Insights

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

In Vitro Studies :

Compounds were evaluated for their ability to inhibit COX enzymes. The IC50 values for related compounds ranged from 0.04 μM to 42.1 μM against COX-1 and COX-2, indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .

In Vivo Studies :

Animal models have demonstrated that these compounds significantly reduce paw edema and granuloma formation, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The presence of the pyridine nucleus in this compound suggests potential antimicrobial properties. Pyridine derivatives have shown efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) :

Recent evaluations indicate that related compounds exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuroprotective Potential

Emerging research highlights the neuroprotective potential of pyridine derivatives. Compounds similar to this compound have been studied for their ability to modulate neuroinflammation and oxidative stress.

Mechanistic Insights :

Studies suggest that these compounds may act as allosteric modulators of G protein-coupled receptors (GPCRs), influencing neuronal signaling pathways and potentially offering therapeutic benefits in neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of pyridine-based compounds in clinical settings:

-

Case Study on Anti-inflammatory Activity :

A study involving carrageenan-induced paw edema showed that a derivative of this compound significantly reduced inflammation compared to control groups . -

Case Study on Antimicrobial Efficacy :

In vitro testing revealed that a related compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as an alternative antimicrobial agent .

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

4-methyl-5-pyrrolidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C10H15N3/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3,(H2,11,13) |

InChI Key |

KORXJMVGFDSUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.